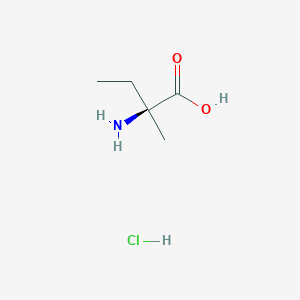![molecular formula C16H17NO5S B3137062 N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine CAS No. 432012-21-0](/img/structure/B3137062.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine
Übersicht
Beschreibung
“N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine” is a chemical compound with the CAS Number: 432012-21-0 . It has a molecular weight of 335.38 and a linear formula of C16H17NO5S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 335.38 .Wissenschaftliche Forschungsanwendungen
Structural Aspects in Peptide Natural Products
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine, as a type of phenylglycine, is significant in the study of peptide natural products. It is found in a variety of peptides, including glycopeptide antibiotics and biologically active peptides. The investigation into its biosynthesis, particularly in the context of glycopeptide antibiotics like chloroeremomycin and balhimycin, has garnered interest for its unique properties as a non-proteinogenic aromatic amino acid (Al Toma et al., 2015).
Role in Molecular Recognition and Inclusion Compounds
Research shows that certain phenylglycine derivatives, including those similar to this compound, can form specific inclusion compounds with other molecules. This property is crucial for molecular recognition processes, with implications in the development of new materials and pharmaceuticals (Ogura et al., 1990).
Applications in Chemical Synthesis and Material Science
N-phenylglycine, a related compound, has been used in the synthesis of novel conducting polyaniline copolymers, showing potential in material science applications. This suggests that this compound may also have applications in the development of new materials, especially in the field of conductive polymers (Lei & Su, 2007).
Enzymatic and Biological Interactions
The compound's structure is relevant in studies of enzyme inhibitors, suggesting potential applications in medicinal chemistry. As part of a broader class of N-phenylglycine derivatives, it may interact with enzymes like aldose reductase, important in the study of diseases like diabetes (Deruiter et al., 1989).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine . .
Eigenschaften
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-22-14-8-10-15(11-9-14)23(20,21)17(12-16(18)19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCPUGOVQXQLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)
